NK1 Receptor Binding Affinity: Target Compound vs. Structural Analogs
The target compound demonstrates high-affinity binding to the human NK1 receptor with an IC50 of 2.35 nM in a radioligand displacement assay [1]. This value places it among the more potent members of the benzamide-piperidine-furan series. However, no direct head-to-head comparison data with the closest commercially available analogs (e.g., the 2-chloro, 2-ethoxy, 3-dimethylamino, or 2,6-difluoro variants) could be identified in the non-excluded literature. The BindingDB entry BDBM261486 associates this compound with US patents US10011568 and US9708266, indicating it was profiled as part of a broader medicinal chemistry program, but the primary patent documents do not disclose explicit side-by-side IC50 tables for the nearest neighbors [1].
| Evidence Dimension | NK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.35 nM |
| Comparator Or Baseline | Closest structural analogs (e.g., 2-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide, 2-ethoxy analog, 3-dimethylamino analog, 2,6-difluoro analog): No quantitative binding data available in allowed sources. |
| Quantified Difference | Cannot be calculated. Comparator data absent. |
| Conditions | Human Substance-P receptor; radioligand binding assay; 96-well plate; pH 7.4; 2°C [1]. |
Why This Matters
Without comparator IC50 values, a procurement decision cannot be based on a proven potency advantage; the target compound's 2.35 nM IC50 confirms it is a viable NK1 tool compound but does not per se establish superiority over its analogs.
- [1] BindingDB. BDBM261486. US10011568, Ex. No. 9; US9708266, 9. Affinity Data: IC50 2.35 nM (human Substance-P receptor). View Source
